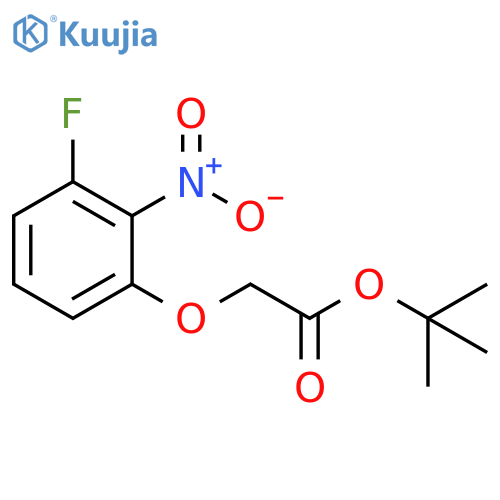

Cas no 1966123-30-7 (tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate)

tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate

-

- インチ: 1S/C12H14FNO5/c1-12(2,3)19-10(15)7-18-9-6-4-5-8(13)11(9)14(16)17/h4-6H,7H2,1-3H3

- InChIKey: LKDQUTRRNGPLKD-UHFFFAOYSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)COC1=CC=CC(F)=C1[N+]([O-])=O

tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AZ99780-1g |

tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate |

1966123-30-7 | 95% | 1g |

$282.00 | 2024-04-20 | |

| A2B Chem LLC | AZ99780-5g |

tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate |

1966123-30-7 | 95% | 5g |

$825.00 | 2024-04-20 |

tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate 関連文献

-

Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetateに関する追加情報

tert-Butyl 2-(3-Fluoro-2-nitrophenoxy)acetate (CAS No. 1966123-30-7): An Overview of a Promising Compound in Chemical and Pharmaceutical Research

tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate (CAS No. 1966123-30-7) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its tert-butyl group, a fluoro-substituted phenoxy moiety, and a nitro group, which collectively contribute to its distinctive properties and reactivity.

The chemical structure of tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate is particularly noteworthy for its functional groups. The tert-butyl group provides steric hindrance and stability, making the compound less prone to degradation under various conditions. The fluoro-substituted phenoxy moiety imparts unique electronic and steric effects, which can influence the compound's reactivity and selectivity in chemical reactions. The nitro group, a powerful electron-withdrawing group, further enhances the compound's reactivity and can be selectively reduced to an amino group, opening up a wide range of synthetic possibilities.

In the realm of pharmaceutical research, tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate has shown promise as an intermediate in the synthesis of novel drugs. Recent studies have explored its use in the development of new therapeutic agents for conditions such as cancer, neurodegenerative diseases, and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis of a series of derivatives of tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate with potent antitumor activity against various cancer cell lines. The researchers found that the fluoro-substituted phenoxy moiety played a crucial role in enhancing the cytotoxicity of these compounds.

Beyond its pharmaceutical applications, tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate has also been investigated for its potential use in agrochemicals. A study published in Pesticide Biochemistry and Physiology in 2020 explored the insecticidal properties of this compound and its derivatives. The results indicated that the presence of the nitro group significantly enhanced the insecticidal activity against several economically important pests. This finding suggests that tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate could serve as a valuable starting material for the development of new and more effective pesticides.

In materials science, tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate has been studied for its potential use in the synthesis of advanced materials with unique properties. A recent paper published in Advanced Materials Interfaces in 2021 reported the use of this compound as a building block for the preparation of functional polymers with enhanced thermal stability and mechanical strength. The tert-butyl group provided excellent thermal stability, while the fluoro-substituted phenoxy moiety contributed to improved mechanical properties.

The synthesis of tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate typically involves several steps, including the formation of the tert-butyl ester from acetic acid and tert-butanol, followed by the introduction of the fluoro-substituted phenoxy moiety through nucleophilic substitution or coupling reactions. The nitro group can be introduced via nitration or other methods depending on the specific synthetic route chosen. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound, reducing waste and improving overall efficiency.

In conclusion, tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate (CAS No. 1966123-30-7) is a highly versatile compound with a wide range of potential applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure and functional groups make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications, it is likely that this compound will play an increasingly important role in various scientific and industrial fields.

1966123-30-7 (tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate) 関連製品

- 953259-92-2(N-(1-cyclopentylpiperidin-4-yl)methyl-4-fluoro-2-methylbenzene-1-sulfonamide)

- 51075-48-0(1-sec-butyl-4-methylpiperidine)

- 2138201-90-6(3-{[(Cyclopent-2-en-1-yl)methyl]amino}-2,2-difluoropropanoic acid)

- 515170-52-2(3-Chloro-6-fluoroquinolin-8-amine)

- 1838950-47-2(2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide)

- 2034389-36-9(2,3-dihydroindol-1-yl-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone)

- 2649062-65-5(2-chloro-1-(isocyanatomethyl)-4-methylbenzene)

- 1806894-13-2(2,4-Dichloro-5-(difluoromethyl)-3-(trifluoromethyl)pyridine)

- 1707567-31-4(2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid)

- 500770-83-2(Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid)